Product packaging for Cucujolide VIII(Cat. No.:)

Cucujolide VIII

Cat. No.: B12934188
M. Wt: 196.29 g/mol
InChI Key: IWDWUDBQBAHLLF-VURMDHGXSA-N
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Description

Cucujolide VIII is a macrolide lactone that serves as a critical semiochemical in the study of Coleoptera, particularly for stored-product pests. It functions as an aggregation pheromone produced by males of several grain beetle species, including Cryptolestes ferrugineus (the rusty grain beetle) and Cryptolestes pusillus (the flat grain beetle) . The presence of this pheromone, especially when synergized by food volatiles or other host compounds, triggers aggregation behavior in both sexes, which is a key area of study for managing infestations in stored goods . The compound is identified as (4Z)-1-oxacyclotridec-4-en-2-one, with a molecular formula of C12H20O2 and an exact mass of 196.14633 . Its structure features a 13-membered macrolide ring with a Z-configured double bond. The lactone functional group is a privileged motif in chemical communication, as it offers favorable volatility and membrane permeability compared to its straight-chain hydroxy acid precursors . In practical field research, this compound is employed in lure formulations for trapping and monitoring programs targeting beetle populations, such as the Emerald ash borer and specific Cryptolestes species, providing a vital tool for integrated pest management strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B12934188 Cucujolide VIII

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(4Z)-1-oxacyclotridec-4-en-2-one

InChI

InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h6,8H,1-5,7,9-11H2/b8-6-

InChI Key

IWDWUDBQBAHLLF-VURMDHGXSA-N

Isomeric SMILES

C1CCCCOC(=O)C/C=C\CCC1

Canonical SMILES

C1CCCCOC(=O)CC=CCCC1

Origin of Product

United States

Natural Occurrence and Biosynthesis of Cucujolide Viii

Biological Origin and Natural Production

Cucujolide VIII has been identified as a key chemical messenger in at least two distinct insect species, highlighting its importance in their chemical ecology.

Identification in Pest Species:

Cryptolestes pusillus (Flat Grain Beetle): This stored product pest is known to produce this compound. researchgate.net It functions as an aggregation pheromone, a chemical signal that attracts both males and females to a common location, facilitating mating and resource exploitation. researchgate.net

Agrilus planipennis (Emerald Ash Borer): This invasive and destructive wood-boring beetle also utilizes this compound. semiochemical.comrsc.org In this species, it acts as a female-produced pheromone that attracts males, playing a crucial role in reproduction. rsc.orgmdpi.com The identification of this compound has been instrumental in developing lures for monitoring and managing this significant forest pest. semiochemical.comforestpests.eu

Pest SpeciesCommon NameRole of this compound
Cryptolestes pusillusFlat Grain BeetleAggregation Pheromone
Agrilus planipennisEmerald Ash BorerFemale-produced Sex Pheromone

Locations of Natural Production

The production of this compound occurs in specific contexts related to the insects' life activities.

Insect Secretions: The compound is released as a volatile secretion by the insects themselves. uni-bayreuth.de In the case of Agrilus planipennis, females release the pheromone to attract mates. rsc.orgmdpi.com

Frass: Frass, the excrement of insects, has also been identified as a source of cucujolides. researchgate.netresearchgate.net This is particularly noted in stored product beetles like Oryzaephilus surinamensis, a related species that produces similar compounds. researchgate.netresearchgate.net The presence of these pheromones in frass can contribute to the aggregation of beetles in infested materials. researchgate.net

Biosynthetic Pathways

The creation of this compound within these insects follows a complex series of biochemical reactions, starting from common fatty acids.

Elucidation of Precursor Utilization

Research has demonstrated that the carbon skeleton of this compound is derived from unsaturated fatty acids. researchgate.netuni-bayreuth.devulcanchem.com Specifically, oleic acid and linoleic acid have been identified as primary precursors. researchgate.netuni-bayreuth.de These common fatty acids undergo significant modification to produce the final lactone structure. The biosynthesis is not a direct conversion but involves a de novo process, meaning the insect synthesizes the pheromone from simpler metabolic building blocks rather than directly from dietary fatty acids. mdpi.comnih.gov

Proposed Metabolic Transformations

The conversion of fatty acid precursors into this compound involves several key metabolic steps:

Chain Shortening: The long carbon chain of the precursor fatty acid is shortened, likely through a process similar to β-oxidation. uni-bayreuth.demdpi.com

Oxidation: An oxidation step occurs at a specific position on the carbon chain (ω- or ω-1 oxidation), introducing a hydroxyl group. uni-bayreuth.demdpi.com

Lactone Ring Formation: The final step is the intramolecular esterification, or cyclization, of the hydroxylated fatty acid, which closes the ring and forms the characteristic macrocyclic lactone structure of this compound. uni-bayreuth.demdpi.com

Isotopic Labeling Studies in Pathway Delineation

To confirm the proposed biosynthetic pathway, scientists have employed isotopic labeling studies. uni-bayreuth.deresearchgate.netumanitoba.ca This technique involves feeding the insects precursors, such as fatty acids, that have been "labeled" with a heavy isotope of carbon (¹³C) or hydrogen (deuterium). sigmaaldrich.commdpi.com By tracing the incorporation of these isotopes into the final this compound molecule, researchers can definitively map the metabolic route from precursor to product. umanitoba.caumanitoba.ca These studies have been crucial in verifying the role of unsaturated fatty acids and the key enzymatic transformations involved in the biosynthesis of this and other related cucujolides. rsc.orguni-bayreuth.deresearchgate.net

Regulatory Mechanisms of Biosynthesis

The production of cucujolides, a class of macrocyclic lactone aggregation pheromones in cucujid grain beetles, is a tightly controlled process. mdpi.comresearchgate.net Biosynthesis is not constitutive but is instead modulated by a complex interplay of genetic, transcriptomic, endocrine, and physiological factors. mdpi.comnih.gov Research, particularly comparative transcriptomic analyses of the rusty grain beetle (Cryptolestes ferrugineus), has begun to unravel the intricate regulatory networks that govern the synthesis of these semiochemicals in response to internal and external cues. researchgate.netresearchgate.net

Genetic and Transcriptomic Control

The genetic foundation for cucujolide biosynthesis lies within the fatty acid synthesis (FAS) and, for some cucujolides, the mevalonate (B85504) (MVA) pathways. researchgate.netresearchgate.net However, the rate of production is largely managed at the transcriptomic level, where the expression of genes encoding key enzymes is regulated. mdpi.com

Studies comparing fed and starved C. ferrugineus beetles have provided significant insights into this transcriptomic control. researchgate.net Starvation leads to a dramatic decrease in pheromone production, which corresponds with significant changes in gene expression. mdpi.comresearchgate.net In one study, a total of 2,665 genes were found to be significantly differentially expressed between fed and starved beetles, with 2,029 of these genes being down-regulated during starvation. nih.govresearchgate.net This mass down-regulation points to a broad transcriptomic suppression of metabolic activities, including pheromone synthesis, during periods of nutrient scarcity. nih.gov

Key findings from transcriptomic analyses include:

Down-regulation of Biosynthetic Pathway Genes : In starved beetles, there is a significant reduction in the expression levels of multiple genes crucial for the FAS pathway. researchgate.net These include genes encoding for acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and Z9 acyl-CoA desaturase (DES). researchgate.net The reduced transcription of these genes directly limits the availability of fatty acid precursors required for cucujolide synthesis.

Identification of Regulatory Genes : The analysis also identified genes associated with the juvenile hormone (JH) and insulin (B600854) signaling pathways. researchgate.netresearchgate.net The depression of these pathways in starved beetles suggests they play a pivotal role in the overarching regulation of pheromone biosynthesis. nih.govresearchgate.net

The table below summarizes the key genes and pathways identified through transcriptomic studies as being involved in the regulation of cucujolide biosynthesis.

Pathway/Gene CategorySpecific Gene/Component IdentifiedObserved Effect on Expression (during starvation)Implied Role in Biosynthesis Regulation
Fatty Acid Synthesis (FAS) Acetyl-CoA carboxylase (ACC)Down-regulatedControls initial step of fatty acid synthesis
Fatty acid synthase (FAS)Down-regulatedCatalyzes elongation of fatty acid chains
Z9 acyl-CoA desaturase (DES)Down-regulatedIntroduces double bonds into fatty acid precursors
Hormonal Regulation Juvenile Hormone (JH) pathway genesDepressed/Down-regulatedSuggests hormonal control over transcription of biosynthetic genes
Insulin pathway genesDepressed/Down-regulatedLinks nutritional status to pheromone production

Endocrine and Physiological Influences on Production

The biosynthesis of pheromones in Coleoptera is widely recognized as being under hormonal control, with juvenile hormone (JH) III being a primary regulator. mdpi.comresearchgate.net This endocrine regulation ensures that pheromone production is synchronized with the insect's physiological state, such as sexual maturity and nutritional status. researchgate.netresearchgate.net

Endocrine Influences:

Juvenile Hormone (JH): JH is a key endocrine regulator in insects, and in beetles, it has been shown to stimulate and regulate pheromone production. researchgate.netresearchgate.net Transcriptomic data from C. ferrugineus supports this, showing that genes related to the JH pathway were depressed in starved beetles, coinciding with reduced pheromone output. nih.govresearchgate.net One significantly down-regulated gene identified encodes a JH-binding protein, which is essential for JH transport and signaling. researchgate.net This suggests that the effect of feeding on pheromone production is mediated, at least in part, through the stimulation of the JH pathway. researchgate.netresearchgate.net

Insulin Pathway: The identification of down-regulated genes in the insulin pathway during starvation highlights a direct link between the insect's metabolic state and pheromone synthesis. researchgate.netresearchgate.net The insulin pathway is a conserved mechanism for sensing nutrient availability. Its depression during starvation likely signals the organism to conserve resources by shutting down energetically expensive processes like pheromone production. researchgate.net

Physiological Influences:

Feeding and Starvation: The most significant physiological factor influencing cucujolide production is the feeding state of the beetle. researchgate.net Production is low in unfed beetles but increases dramatically when they are feeding. researchgate.net For instance, in Oryzaephilus spp., pheromone production increased approximately 40,000-fold when beetles were aerated while feeding. researchgate.net This dramatic increase is not believed to be solely due to the increased supply of dietary precursors. researchgate.net Instead, it is thought that feeding acts as a physiological trigger that activates the endocrine system, specifically the JH pathway, to initiate and upscale pheromone biosynthesis. researchgate.netresearchgate.net

The coordination between feeding, endocrine signaling, and gene expression creates a robust regulatory system. It ensures that beetles produce aggregation pheromones primarily when a suitable food source has been located, maximizing the effectiveness of the chemical signal for attracting conspecifics. researchgate.net

Structural Elucidation and Stereochemical Characterization of Cucujolide Viii

Methodologies for Structure Determination

The determination of the molecular structure of Cucujolide VIII, a macrolide identified as (Z)-dodec-3-en-12-olide, relies on the combined application of several powerful analytical methods. researchgate.net Given the trace amounts typically isolated from natural sources, techniques that offer high sensitivity are paramount. uni-bayreuth.deresearchgate.net

Coupled Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the identification of volatile semiochemicals like cucujolides. uni-bayreuth.denih.gov This method combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and structural information provided by mass spectrometry. uni-bayreuth.de For compounds like this compound, GC/MS is often the method of choice because it can yield critical data from nanogram-level samples. uni-bayreuth.deresearchgate.net

The process involves analyzing the mass spectrum to determine the molecular weight from the molecular ion peak and studying the fragmentation patterns. uni-bayreuth.de The fragmentation of macrolides under electron impact ionization can be quite specific, providing clues to the ring size and the location of functional groups. researchgate.netnih.gov High-resolution mass spectrometry can further refine the identification by providing the exact atomic composition of the molecule. uni-bayreuth.de

Table 1: GC-MS Data for this compound Data sourced from PubChem CID 11019790. nih.gov

ParameterValue
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Exact Mass 196.146329876 Da
Source of Spectrum Wiley
Copyright © 2020-2025 John Wiley & Sons, Inc.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's carbon-hydrogen framework. nih.gov However, its application in the study of many insect pheromones is often severely limited by the very small quantities of pure material that can be isolated from natural sources. uni-bayreuth.deresearchgate.net

While NMR could definitively confirm the structure of this compound, obtaining the necessary amount of the natural product is frequently impractical. Therefore, NMR studies are typically performed on synthetically produced reference compounds. uni-bayreuth.de The correlation of the NMR data from the synthetic material with the properties of the natural compound serves as a final proof of structure. uni-bayreuth.de Public databases may contain spectral information, such as ¹³C NMR data, which is vital for such comparative analyses. nih.gov The combination of High-Performance Liquid Chromatography with NMR (HPLC/NMR) is an advanced technique that can aid in analyzing components of complex mixtures, though it is still constrained by sensitivity limits. uni-bayreuth.de

Table 2: ¹³C NMR Spectral Data for this compound Data sourced from PubChem CID 11019790. nih.gov

Data TypeDetails
Spectrum Type 1D NMR: ¹³C Spectrum
Copyright © 2024-2025 John Wiley & Sons, Inc.
Database SpectraBase

When sample quantities are too low for direct spectroscopic analysis like NMR, microreaction techniques provide an invaluable alternative for gathering structural information. uni-bayreuth.de These methods involve performing chemical reactions on a micro-scale, often with less than a microgram of the analyte, followed by GC/MS analysis of the products. uni-bayreuth.de

Two major areas where microreactions are particularly useful are in determining the carbon skeleton and identifying functional groups. uni-bayreuth.de For instance, microhydrogenation can be used to saturate double bonds, simplifying the carbon backbone. The resulting saturated compound can then be analyzed by GC/MS to help determine the basic carbon framework, free from the complexities introduced by unsaturation. beilstein-journals.org Similarly, derivatization reactions can target specific functional groups. For example, a carbonyl group can be reduced to a hydroxyl group, or an ester can be saponified and re-esterified. uni-bayreuth.de The changes in retention time and mass spectra before and after the reaction provide definitive evidence for the presence and nature of these functional groups. uni-bayreuth.de

Independent Chemical Synthesis for Structural Confirmation

The definitive determination of a newly discovered natural product's structure, particularly for complex molecules isolated in minute quantities, necessitates unambiguous proof beyond spectroscopic analysis alone. uni-bayreuth.de Independent total synthesis of the proposed structure provides this crucial confirmation. uni-bayreuth.denih.gov By creating the molecule in the laboratory from known starting materials, a direct comparison can be made between the synthetic compound and the natural product. If their analytical data, such as mass spectra and gas chromatographic retention times, are identical, the proposed structure is unequivocally validated. uni-bayreuth.de This synthetic proof is a cornerstone in the field of chemical ecology for the structural elucidation of semiochemicals. uni-bayreuth.depurdue.edu

In the case of this compound, identified as (Z)-3-dodecen-12-olide, an independent chemical synthesis was undertaken to verify its proposed structure. uni-bayreuth.de Researchers successfully prepared a racemic version of this compound starting from the commercially available compound, methyl 10-undecenoate. uni-bayreuth.de The synthetic strategy employed organoselenium chemistry in conjunction with a Mitsunobu lactonization reaction to achieve the target macrocyclic lactone structure. uni-bayreuth.de

The successful synthesis of (Z)-3-dodecen-12-olide and the subsequent comparison of its analytical properties with those of the natural pheromone served to confirm the initial structural assignment of this compound. uni-bayreuth.de While this particular reported synthesis produced a racemic mixture, other synthetic strategies for related cucujolides have been developed to produce specific enantiomers, which is critical for determining the stereochemistry and biological activity of chiral pheromones. researchgate.netresearchgate.netbeilstein-journals.org Methodologies such as ring-closing metathesis (RCM) and Wittig reactions are commonly employed in the synthesis of unsaturated macrolides like the cucujolides. researchgate.netsci-hub.sebeilstein-journals.org

Table of Chemical Compounds

Chemical Synthesis of Cucujolide Viii and Its Derivatives

Total Synthesis Strategies for Cucujolide VIII

The total synthesis of this compound has been approached through various methodologies, reflecting the evolution of synthetic organic chemistry techniques. These strategies can be broadly categorized into concise routes, convergent and linear approaches, and methods specifically targeting racemic mixtures.

Concise Synthetic Routes (e.g., Three-Step Syntheses)

In the pursuit of efficiency, researchers have developed notably concise syntheses of this compound. One prominent example is a three-step synthesis that begins with 10-bromo-1-decene. rsc.org This starting material is first converted to an aldehyde. A subsequent lithium-salt-free Wittig reaction with a suitable phosphorane yields a bromoacid. rsc.org The crucial and final step is an intramolecular SN2 esterification of this bromoacid, which is promoted by potassium iodide and potassium carbonate in refluxing acetone, to form the macrolide ring of this compound. rsc.org This approach highlights the effectiveness of intramolecular cyclization for the construction of the macrocyclic structure.

Convergent and Linear Approaches

Both convergent and linear strategies have been successfully employed in the synthesis of this compound and related macrolides. uni-bayreuth.deacs.org

In the context of this compound synthesis, a linear approach might start from a commercially available material like methyl 10-undecenoate and proceed through a series of functional group transformations and chain extensions before the final cyclization. uni-bayreuth.de A convergent approach could involve synthesizing the acid-bearing chain and the alcohol-bearing chain separately before esterifying them and then performing a ring-closing reaction. scholarsresearchlibrary.com Ring-closing metathesis (RCM) and ring-closing alkyne metathesis (RCAM) followed by hydrogenation are powerful tools often utilized in the final cyclization step of both convergent and linear syntheses of macrolides like this compound. researchgate.netcore.ac.uk For instance, a tungsten benzylidyne complex has been used as a catalyst in RCAM reactions to produce related cucujolides in high yield. researchgate.netnih.gov

Synthesis of Racemic Mixtures

Several synthetic routes for this compound have been developed to produce the compound as a racemic mixture, meaning it contains equal amounts of both enantiomers. uni-bayreuth.de One such method starts from commercially available methyl 10-undecenoate and utilizes organoselenium chemistry coupled with a Mitsunobu lactonization to form the racemic macrolide. uni-bayreuth.de Another elegant approach employs an intramolecular metathesis reaction as the key step. uni-bayreuth.de These syntheses of racemic this compound are valuable for initial biological testing and for establishing efficient routes to the core macrocyclic structure. uni-bayreuth.desfu.ca

Stereocontrolled Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules like this compound can be highly dependent on their stereochemistry. purdue.edu Therefore, the development of methods to synthesize enantiomerically pure forms of this pheromone is of significant importance.

Enzymatic Approaches and Chirality Introduction

Enzymes, with their inherent chirality, are powerful tools for asymmetric synthesis. researchgate.net Lipases and alcohol dehydrogenases are commonly used to introduce chirality into a molecule. rsc.orguni-bayreuth.debeilstein-journals.org For instance, lipase-catalyzed asymmetric acetylation of a meso-diol can produce a chiral monoacetate, which can then be further elaborated into the target molecule. uni-bayreuth.de In the context of cucujolide synthesis, an enzymatic approach using alcohol dehydrogenase has been reported to create a chiral lactone intermediate, which is then converted to the final product through metathesis and hydrogenation. rsc.org This highlights the utility of biocatalysis in accessing enantiomerically pure building blocks for pheromone synthesis.

Asymmetric Synthesis Methodologies

A variety of asymmetric synthesis methodologies have been applied to produce enantiomerically pure this compound and its derivatives. rsc.orguni-bayreuth.deacs.org These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

One successful strategy involves the use of ring-closing alkyne metathesis (RCAM) on an enyne precursor where the stereogenic center has been established through a Kobayashi enantioselective diethylzinc (B1219324) alkylation, achieving high enantiomeric excess (ee). rsc.org The resulting macrocyclic alkyne is then hydrogenated using a Lindlar catalyst to furnish the Z-alkene of the target cucujolide. rsc.orgresearchgate.net

Other asymmetric methods include:

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as (S)-propylene oxide. rsc.org

Asymmetric Hydrogenation: Using chiral catalysts, like those based on ruthenium-BINAP complexes, to selectively hydrogenate a prochiral substrate. nih.gov

Evans Aldol (B89426) Reaction: Employing chiral oxazolidinones to control the stereochemistry of aldol reactions, creating key chiral fragments. rsc.org

These asymmetric strategies are crucial for synthesizing specific enantiomers of this compound, allowing for detailed studies of their distinct biological activities. researchgate.netresearchgate.net

Key Synthetic Transformations in this compound Analogue Preparation

The preparation of this compound and its derivatives relies on a toolkit of modern synthetic organic reactions. These transformations are crucial for building the carbon skeleton, forming the lactone ring, and controlling the geometry of double bonds within the macrocycle.

Ring-closing metathesis is a powerful and widely used strategy for the synthesis of macrocycles, including cucujolides. researchgate.netnumberanalytics.com This reaction involves the intramolecular exchange of alkylidene or alkylidyne groups between two unsaturated functionalities within the same molecule, leading to the formation of a cyclic compound. numberanalytics.comnobelprize.org

Specifically, Ring-Closing Alkyne Metathesis (RCAM) has proven to be a highly effective method for constructing the unsaturated macrocyclic framework of cucujolide analogues. researchgate.netnih.govresearchgate.net This approach typically involves the use of a tungsten or molybdenum-based catalyst to cyclize a precursor molecule containing two alkyne groups or an alkyne and an alkene (enyne metathesis). researchgate.netcore.ac.uk For instance, a tungsten benzylidyne complex has been successfully used as a catalyst in the RCAM reaction to produce cucujolide precursors in high yields at room temperature. researchgate.netnih.govresearchgate.net This method is advantageous as it allows for the formation of the macrocycle, which can then be followed by controlled hydrogenation to establish the desired Z-configured double bonds. researchgate.netnih.govresearchgate.net

The general mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene catalyst and an olefin. nih.gov Subsequent cycloreversion of this intermediate generates the new olefin product and regenerates the metal alkylidene for further catalytic cycles. nih.gov In the context of cucujolide synthesis, this strategy has been extended to the preparation of diene-containing macrolides by first introducing a Z-configured double bond via a Wittig reaction and then employing RCAM for the cyclization step. researchgate.netnih.govresearchgate.net

Table 1: Catalysts Used in Metathesis for Cucujolide Synthesis

Catalyst Type Metal Common Ligands Application in Cucujolide Synthesis
Schrock Catalyst Molybdenum, Tungsten Alkylidene, Alkoxide, Imido Ring-Closing Alkyne Metathesis (RCAM)
Grubbs Catalyst Ruthenium N-Heterocyclic Carbene (NHC), Phosphine Ring-Closing Olefin Metathesis (RCM)

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with defined stereochemistry. sci-hub.seresearchgate.net This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. researchgate.net In the context of cucujolide synthesis, the Wittig reaction is particularly valuable for introducing Z-configured double bonds into the precursor chain before the macrocyclization step. nih.govresearchgate.netsci-hub.se

The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions. For the synthesis of many natural products, including cucujolides, achieving a high selectivity for the Z-isomer is critical. sci-hub.se This is often accomplished through the use of non-stabilized ylides under salt-free conditions.

A common strategy involves the coupling of two fragments, an aldehyde and a Wittig salt, to construct a significant portion of the carbon backbone of the target macrolide. sci-hub.se For example, in the synthesis of cucujolide V, a Wittig reaction between an appropriate aldehyde and a phosphonium (B103445) salt derived from pent-3-yn-1-ol was employed to generate a key intermediate with excellent Z-selectivity. sci-hub.se This intermediate then undergoes further transformations, including RCAM and hydrogenation, to yield the final macrolide. nih.govresearchgate.netsci-hub.se

The formation of the macrocyclic lactone ring is a critical step in the synthesis of cucujolides. uni-bayreuth.desci-hub.se Macrolactonization, the intramolecular esterification of a hydroxy acid precursor, is often a challenging transformation due to competing intermolecular polymerization reactions. ub.edu To favor the desired intramolecular cyclization, these reactions are typically carried out under high dilution conditions. ub.edu

Several methods have been developed for macrolactonization, with the Mitsunobu reaction being a prominent example. uni-bayreuth.deub.edu The Mitsunobu reaction allows for the formation of an ester from an alcohol and a carboxylic acid under mild, neutral conditions using a combination of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). ub.edu In the context of lactonization, the reaction proceeds by activating the hydroxyl group of the seco-acid (the open-chain hydroxy acid precursor), making it susceptible to nucleophilic attack by the carboxylate group within the same molecule. ub.edu

Organoselenium chemistry has also been applied in conjunction with Mitsunobu lactonization in the synthesis of racemic this compound from commercially available methyl 10-undecenoate. uni-bayreuth.de Other powerful macrolactonization techniques include the Yamaguchi and Shiina protocols, which involve the activation of the carboxylic acid moiety. sci-hub.seub.edu

Table 2: Common Macrolactonization Methods

Method Activating Reagents Activated Group Key Features
Mitsunobu Lactonization PPh3, DEAD/DIAD Hydroxyl Mild, neutral conditions uni-bayreuth.deub.edu
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP Carboxylic Acid Effective for sterically hindered substrates sci-hub.seub.edu

The final step in many cucujolide syntheses involves the selective reduction of alkyne precursors to form Z-alkenes. vulcanchem.com This transformation is crucial for establishing the correct double bond geometry, which is often essential for the biological activity of these pheromones. vulcanchem.com

Lindlar-catalyzed hydrogenation is a widely used method for the syn-hydrogenation of alkynes to produce cis-alkenes. nih.govresearchgate.netvulcanchem.com The Lindlar catalyst consists of palladium deposited on calcium carbonate that has been "poisoned" with a substance like lead acetate (B1210297) or quinoline. This poisoning deactivates the catalyst just enough to prevent the further reduction of the alkene to an alkane. This technique has been successfully applied in the synthesis of cucujolide V and cucujolide X, where a diyne precursor is cyclized via RCAM and then hydrogenated using a Lindlar catalyst to yield the desired (Z,Z)-diene macrolide. researchgate.netnih.govresearchgate.netrsc.org

Another method for achieving cis-hydrogenation is the use of a P-2 nickel catalyst. This catalyst, prepared by the reduction of nickel acetate with sodium borohydride, has been employed in the synthesis of hydroxy-(Z)-3-alkenoic acids, which are precursors to cucujolides. cdnsciencepub.com In some cases, 1,4-cis-hydrogenation over a (η6-naphthalene)tricarbonylchromium catalyst has been used to afford the target this compound. uni-bayreuth.de

Synthesis of Hydroxy Acid Precursors

The synthesis of the open-chain hydroxy acid precursors, also known as seco-acids, is a fundamental prerequisite for the subsequent macrolactonization step. cdnsciencepub.combeilstein-journals.org These precursors contain both the hydroxyl and carboxylic acid functionalities that will ultimately form the lactone ring.

Improved synthetic routes for various hydroxy acid precursors of cucujolide pheromones have been developed. cdnsciencepub.com For example, the synthesis of 11- and 12-hydroxy-(Z)-3-dodecenic acids involves a sequence of reactions starting with the carboxylation of the dilithium (B8592608) salt of a hydroxy undecyne. cdnsciencepub.com This is followed by deconjugation of the resulting carboxylic acid to a mixture of 2,3-allenic and 3-alkynoic acids, which is then hydrogenated using a P-2 nickel catalyst to exclusively yield the desired hydroxy-(Z)-3-alkenoic acid. cdnsciencepub.com

For diunsaturated hydroxy acids, a convergent approach is often employed. This can involve the coupling of the dimagnesium salt of an acetylenic alcohol (like 3-butyn-1-ol (B147353) or 5-hexyn-1-ol) with a functionalized propargylic bromide. cdnsciencepub.com The resulting 1,4-diacetylenic alcohol is then oxidized to the corresponding carboxylic acid, which is subsequently hydrogenated and deprotected to afford the final diunsaturated hydroxy acid precursor. cdnsciencepub.com

Biological Activity and Chemoecological Role of Cucujolide Viii

Behavioral Responses Mediated by Cucujolide VIII

The behavioral responses elicited by this compound and related compounds are central to the survival and reproduction of several cucujid species. These responses are primarily associated with aggregation and species recognition, ensuring the congregation of conspecifics for mating and resource exploitation.

Cucujolides, the family of compounds to which this compound belongs, function as powerful aggregation pheromones for several species of economically damaging cucujid grain beetles. researchgate.net These macrolides are produced by males, particularly when food is available, and attract both male and female conspecifics. researchgate.net This chemical signaling facilitates the gathering of beetles, leading to mass infestations of stored grain and food products. researchgate.netwikipedia.org Species known to utilize cucujolides as aggregation pheromones include Cryptolestes ferrugineus (the rusty grain beetle), Cryptolestes pusillus (the flat grain beetle), Oryzaephilus surinamensis (the sawtoothed grain beetle), and Oryzaephilus mercator (the merchant grain beetle). researchgate.net

Table 1: Cucujid Species Known to Use Cucujolides as Aggregation Pheromones

SpeciesCommon Name
Cryptolestes ferrugineusRusty Grain Beetle
Cryptolestes pusillusFlat Grain Beetle
Cryptolestes turcicus-
Oryzaephilus surinamensisSawtoothed Grain Beetle
Oryzaephilus mercatorMerchant Grain Beetle

While cucujolides serve as a common class of pheromones within the Cucujidae family, species-specificity is crucial to prevent cross-attraction and ensure reproductive isolation. This specificity is achieved through several key mechanisms. researchgate.net Different species may utilize unique cucujolide compounds within their pheromone blend. researchgate.net For instance, the pheromone blends of Cryptolestes species often contain cucujolides that are unique to the genus or are enantiomeric to those used by other species. researchgate.net

Furthermore, some species employ pheromones that are inactive on their own but act as synergists to the primary cucujolide components, a mechanism observed in C. pusillus and O. surinamensis. researchgate.net The response to specific enantiomers is another critical factor, with species like C. ferrugineus and the two Oryzaephilus species responding to only one enantiomer of a given pheromone. researchgate.net In some cases, such as with C. turcicus, a synergistic effect between different enantiomers is required to elicit a behavioral response. researchgate.net Despite these mechanisms, some overlap exists, with O. mercator showing cross-attraction to the pheromone of O. surinamensis. researchgate.net

Chemo-Sensory Perception and Receptor Interactions

The detection of this compound and other semiochemicals is mediated by the beetle's olfactory system, which involves specialized receptor neurons housed in sensory organs on the antennae. The specificity of these receptors is fundamental to distinguishing between different pheromone components and enantiomers.

The perception of cucujolide pheromones begins at the peripheral olfactory system, located on the insect's antennae. These antennae are covered in various types of sensory hairs, or sensilla, which house the olfactory receptor neurons (ORNs). emu.eeias.ac.in In beetles, common olfactory sensilla include sensilla trichodea, sensilla basiconica, and sensilla placodea, which are known to detect pheromones and other volatile compounds. emu.eefrontiersin.orgjungledragon.com

Electroantennogram (EAG) recordings have confirmed that the antennae of cucujid beetles are sensitive to their respective cucujolide pheromones. nih.govnih.gov Studies on Cryptolestes ferrugineus and Cryptolestes pusillus were the first to successfully obtain EAG recordings, demonstrating a clear electrical response in the antennae upon stimulation with these compounds. nih.gov The EAGs of C. ferrugineus showed a high degree of specificity for its own pheromone components, whereas C. pusillus exhibited less specificity. nih.gov Similarly, EAG recordings from Oryzaephilus surinamensis showed no significant difference in antennal response between males and females to the synthetic pheromone components. nih.gov While these EAG studies confirm the detection of cucujolides at the antennal level, detailed investigations using techniques like single-sensillum recording (SSR) would be required to identify the specific classes of ORNs tuned to this compound and to understand how the olfactory system decodes the pheromone blend. frontiersin.orgyoutube.comresearchgate.netyoutube.com Such specific characterization for cucujolides is not extensively detailed in the available research, highlighting an area for future investigation.

The stereochemistry of cucujolide pheromones plays a pivotal role in their biological activity and is a primary mechanism for maintaining species specificity among cucujid beetles. researchgate.net The response of many species is highly dependent on the chirality of the pheromone molecule, with beetles often responding to only one of two possible enantiomers. researchgate.net

For example, both Oryzaephilus mercator and Oryzaephilus surinamensis utilize the (R)-enantiomer of (Z,Z)-3,6-dodecadien-11-olide. youtube.com Similarly, O. surinamensis produces the (R)-enantiomer of (Z,Z)-5,8-tetradecadien-13-olide. youtube.com In contrast, Cryptolestes pusillus produces the (S)-enantiomer of (Z)-5-tetradecen-13-olide. youtube.com The species C. turcicus presents a more complex case, producing a mixture of enantiomers for certain cucujolides. youtube.com This reliance on specific enantiomers indicates that the olfactory receptors of these beetles are finely tuned to the three-dimensional shape of the pheromone molecule. researchgate.netyoutube.com

Table 2: Enantiomeric Specificity of Cucujolides in Different Cucujid Species

SpeciesCucujolide CompoundActive Enantiomer/Mixture
O. mercator & O. surinamensis(Z,Z)-3,6-Dodecadien-11-olideR configuration
O. surinamensis(Z,Z)-5,8-Tetradecadien-13-olideR configuration
C. pusillus(Z)-5-Tetradecen-13-olideS configuration
C. turcicus(Z,Z)-5,8-Tetradecadien-13-olide85:15 mixture of R and S isomers
C. turcicus(Z)-5-Tetradecen-13-olide33:67 mixture of R and S isomers

Synergistic and Modulatory Effects in Pheromone Blends

The behavioral response to cucujolide pheromones is often not due to a single compound but is significantly enhanced by the presence of other volatile compounds in the blend. These synergists can dramatically increase the attractiveness of the pheromone signal. researchgate.net

In Oryzaephilus species, a key synergist is (R)-1-octen-3-ol, a compound produced by both sexes. researchgate.net The addition of this alcohol to cucujolide pheromones highly synergizes the behavioral response. researchgate.net Fungal volatiles, such as 3-methylbutanol, have also been shown to enhance the positive response of O. mercator and O. surinamensis to their cucujolide aggregation pheromones. nih.gov Furthermore, certain short-chain aldehydes, including hexanal, octanal, and nonanal, produce a similar synergistic effect with the cucujolide pheromones of Oryzaephilus spp. researchgate.net This synergy suggests that the beetles' olfactory system integrates signals from multiple compounds, with the combination of pheromones and these synergists resulting in a much stronger behavioral outcome than the individual components alone. researchgate.net

Table 3: Known Synergists for Cucujolide Pheromones in Oryzaephilus Species

Synergistic CompoundAffected Species
(R)-1-octen-3-olOryzaephilus spp.
HexanalOryzaephilus spp.
OctanalOryzaephilus spp.
NonanalOryzaephilus spp.
3-MethylbutanolO. mercator, O. surinamensis

Interactions with Other Cucujolides

The aggregation pheromones of cucujid grain beetles, collectively known as cucujolides, often consist of a blend of structurally related macrolide lactones. researchgate.netresearchgate.net The behavioral response of these beetles is typically not to a single compound but to a specific ratio of components in the pheromone blend. This chemical specificity is a key mechanism for maintaining reproductive isolation among closely related species that may share common habitats. researchgate.net

For the flat grain beetle, Cryptolestes pusillus, this compound is a component of its aggregation pheromone. Research has shown that the response of C. pusillus can be influenced by the presence of other cucujolides. While some cucujolides may act synergistically, enhancing the attractive effect of this compound, others may have an antagonistic effect or be inactive on their own. The precise composition of the pheromone blend can therefore fine-tune the behavioral response, ensuring species-specific aggregation.

The following table summarizes the key cucujolide interactions for select stored-product beetles, highlighting the complexity of their chemical communication systems.

Beetle SpeciesPheromone Component(s)Interaction with Other Cucujolides
Cryptolestes pusillus (Flat Grain Beetle)This compound ((Z)-3-Dodecen-12-olide) and other cucujolidesResponse is typically to a blend of cucujolides, with specific ratios being critical for optimal attraction.
Cryptolestes ferrugineus (Rusty Grain Beetle)Cucujolide I (Ferrulactone I) and Cucujolide II (Ferrulactone II)These components act synergistically to attract conspecifics. researchgate.net
Oryzaephilus surinamensis (Sawtoothed Grain Beetle)A blend of several cucujolides, including Cucujolide V and Cucujolide X. nih.govresearchgate.netThe response is enhanced by a synergistic effect between the different components of the pheromone blend. nih.govresearchgate.net
Oryzaephilus mercator (Merchant Grain Beetle)A blend of cucujolides, including the (R)-stereoisomer of a component also used by C. ferrugineus. researchgate.netChirality plays a crucial role in species recognition and preventing cross-attraction. researchgate.net

Role of Kairomones and Other Volatiles in Attraction

The attraction of stored-product beetles to aggregation pheromones like this compound is often modulated by the presence of other volatile organic compounds in their environment. These can include kairomones, which are semiochemicals emitted by one species that benefit a receiving species, and other general environmental cues.

Fungal volatiles are a significant class of kairomones for many stored-product insects. The presence of fungi often indicates suitable conditions for insect development, such as adequate moisture and a readily available food source. Compounds like 1-octen-3-ol, a common fungal volatile, have been shown to be attractive to several cucujid species and can act synergistically with their aggregation pheromones. researchgate.net This suggests that the response to this compound by C. pusillus may be enhanced in environments where these fungal volatiles are present, guiding the beetles to favorable habitats.

Food-based volatiles also play a crucial role in the chemoecology of these insects. The odors emanating from stored grains, such as cereals and oilseeds, can act as long-range attractants, bringing beetles into the general vicinity of a potential food source. Once in closer proximity, the more specific aggregation pheromones, including this compound, facilitate the formation of dense populations on the resource.

The table below details the types of volatiles that can influence the attraction of stored-product beetles, including those that respond to cucujolides.

Volatile TypeChemical ExamplesRole in Attraction
Aggregation Pheromones This compound , other cucujolidesMediate close-range aggregation for mating and resource exploitation.
Fungal Kairomones 1-octen-3-ol, 3-octanoneIndicate suitable habitat conditions and can synergize with pheromones. researchgate.net
Food Volatiles Aldehydes (e.g., hexanal), esters, and other compounds from stored grainsAct as long-range attractants to potential food sources.

Advanced Research Perspectives on Cucujolide Viii

Mechanistic Studies of Pheromone Action and Receptor Binding

The action of cucujolide VIII, like other semiochemicals, is initiated by its binding to specific receptor proteins located on the antennae of the receiving insect. While direct mechanistic studies specifically on this compound are limited in the available literature, the broader understanding of cucujolide and pheromone reception in related beetle species provides a framework for its likely mode of action.

Pheromones are detected by olfactory receptors, which are proteins that bind to specific chemical ligands. amazonaws.comnih.gov In the case of cucujolide pheromones, these receptors are located within the sensory neurons of the insect's antennae. The binding of a pheromone molecule to its receptor triggers a conformational change in the protein, initiating a signal transduction cascade that ultimately results in a nerve impulse. This signal is then processed in the insect's brain, leading to a behavioral response, such as aggregation or mating. amazonaws.com

The specificity of this interaction is crucial for species recognition. nih.gov Different cucujolide compounds, or even different stereoisomers of the same compound, can elicit different responses or be specific to different species. nih.govuni-bayreuth.de For instance, in several cucujid species, the response to a pheromone is dependent on the correct enantiomer being present. nih.gov This high degree of specificity suggests that the receptor binding sites are finely tuned to the three-dimensional shape and chemical properties of the pheromone molecule. rsc.org

Studies on other G protein-coupled receptors (GPCRs), which include many olfactory receptors, have identified specific amino acid residues within the transmembrane regions of the receptor that are critical for ligand binding and signal activation. nih.gov It is probable that similar mechanisms are at play in the receptors for this compound. Identifying these specific residues through techniques like site-directed mutagenesis would be a key step in understanding the precise mechanism of action of this pheromone. nih.gov

Comparative Chemoecology of Cucujolides Across Species

The study of cucujolides across different beetle species reveals fascinating insights into the evolution of chemical communication. The term "cucujolide" was proposed to identify the macrolide aggregation pheromones characteristic of the Cucujidae family. nih.govuni-bayreuth.de These compounds are produced by males, particularly in the presence of food, to attract both males and females. nih.govresearchgate.net

Different species of cucujid beetles utilize a variety of cucujolide compounds, often in species-specific blends. uni-bayreuth.de This chemical diversity is a key mechanism for maintaining reproductive isolation between closely related species. nih.gov For example, while Oryzaephilus surinamensis and Oryzaephilus mercator share a common cucujolide pheromone, other species in the Cryptolestes genus use cucujolides that are either unique to the genus, enantiomeric to those used by Oryzaephilus, or released in only trace amounts by Oryzaephilus and not used as a primary pheromone. nih.govresearchgate.net

Several strategies contribute to species-specificity in cucujolide-mediated communication:

Unique Pheromones: Some species, like Cryptolestes ferrugineus and C. pusillus, utilize unique cucujolide compounds. nih.gov

Synergistic Compounds: In species such as C. pusillus, C. turcicus, and O. surinamensis, certain compounds that are inactive on their own can synergize the response to the primary species-specific cucujolides. nih.govresearchgate.net

Enantiomeric Specificity: The response of some species, including C. ferrugineus and O. surinamensis, is dependent on a specific enantiomer of a pheromone. nih.gov

Enantiomeric Synergism: In the case of C. turcicus, a synergistic effect is observed between different enantiomers of a pheromone. nih.gov

Cross-attraction between species can occur, as seen with O. mercator being attracted to the pheromones of O. surinamensis. nih.gov Furthermore, compounds like (R)-1-octen-3-ol, produced by both sexes of Oryzaephilus species, can synergize the response to cucujolide pheromones. researchgate.netresearchgate.net

Table 1: Mechanisms of Species Specificity in Cucujid Chemical Communication

Mechanism Example Species Reference
Unique Pheromone Cryptolestes ferrugineus, C. pusillus nih.gov
Synergistic Compounds C. pusillus, C. turcicus, O. surinamensis nih.govresearchgate.net
Enantiomeric Specificity C. ferrugineus, O. surinamensis nih.gov
Enantiomeric Synergism C. turcicus nih.gov

Development of Sustainable Pest Management Strategies Utilizing this compound

The unique properties of cucujolides, including their species-specificity and high potency, make them valuable tools for developing sustainable pest management strategies. researchgate.netfrontiersin.org These strategies align with the principles of Integrated Pest Management (IPM), which seeks to minimize the use of broad-spectrum insecticides and their negative environmental impacts. agronomyjournals.comthriveagric.comagroecology-europe.org

One of the primary applications of pheromones like this compound is in monitoring pest populations. cabidigitallibrary.org Pheromone-baited traps can be used to detect the presence of pests at low densities, allowing for early intervention before populations reach damaging levels. nih.govresearchgate.net This information is crucial for making informed decisions about when and where to apply control measures.

Another key strategy is mating disruption. schweizerbart.dedomainegassier.com This involves releasing a large amount of a synthetic pheromone into the environment to confuse males and prevent them from locating females, thereby reducing mating and subsequent offspring production. schweizerbart.dedomainegassier.com While this has been successful for many moth species, its application for beetle pests is also being explored. cabidigitallibrary.orgresearchgate.net

"Lure and kill" or "attract and kill" strategies combine a pheromone attractant with a killing agent, such as an insecticide or a pathogen. amazonaws.com This targeted approach reduces the amount of insecticide needed and limits its application to a specific area, minimizing harm to non-target organisms. A related concept is the "lure and infect" technique, which uses pheromones to attract pests to entomopathogenic fungi. amazonaws.com

The use of semiochemicals is considered a cornerstone of green pest management. researchgate.net However, challenges remain, including the cost of synthesis and the need for stable and effective formulations for controlled release. amazonaws.com

Table 2: Sustainable Pest Management Strategies Utilizing Pheromones

Strategy Description Potential Benefit Reference
Monitoring Using pheromone-baited traps to detect pest presence and population levels. Early detection and informed decision-making. cabidigitallibrary.orgresearchgate.net
Mating Disruption Releasing large amounts of synthetic pheromone to prevent males from finding females. Reduced pest reproduction without widespread insecticide use. schweizerbart.dedomainegassier.com
Lure and Kill Combining a pheromone attractant with a targeted killing agent. Reduced insecticide use and impact on non-target species. amazonaws.com
Lure and Infect Attracting pests to a location with entomopathogenic fungi. Biological control enhanced by pheromone attraction. amazonaws.com

Future Directions in Biosynthetic Pathway Elucidation and Enzyme Characterization

Understanding the biosynthetic pathways that produce cucujolides is essential for developing cost-effective and sustainable methods for their synthesis. mdpi.com Research into the biosynthesis of macrolide pheromones in cucujid grain beetles is ongoing, with studies pointing to the involvement of both the mevalonate (B85504) (MVA) and fatty acid synthesis (FAS) pathways. mdpi.comnih.gov

Isotope-labeling experiments have been instrumental in tracing the origins of the carbon skeletons of these complex molecules. rsc.orgmdpi.com For example, studies in the rusty grain beetle, Cryptolestes ferrugineus, have shown that its two main aggregation pheromone components are derived from the de novo synthesis of fatty acids and terpenoids. mdpi.com

Recent advances in transcriptomics are providing new tools to identify the specific genes and enzymes involved in pheromone biosynthesis. mdpi.com By comparing the gene expression profiles of beetles under different conditions (e.g., fed vs. starved), researchers can pinpoint genes that are upregulated during pheromone production. mdpi.comresearchgate.net This approach has led to the identification of candidate genes in the MVA and FAS pathways, as well as genes related to juvenile hormone and insulin (B600854) signaling, which may regulate pheromone production. mdpi.com

Future research will likely focus on the functional characterization of these candidate enzymes. nih.govbiorxiv.orgresearchgate.net This involves expressing the corresponding genes in a heterologous system (such as yeast or E. coli) and then testing the ability of the purified enzymes to catalyze specific reactions in the proposed biosynthetic pathway. biorxiv.org A deeper understanding of these enzymes could enable the development of biocatalytic or metabolic engineering approaches for the large-scale production of this compound and other valuable semiochemicals. biorxiv.org

Innovations in Analytical Methodologies for Semiochemicals

The detection and identification of semiochemicals like this compound, which are often present in minute quantities, requires highly sensitive and sophisticated analytical techniques. mdpi.com Traditional methods typically involve the extraction of compounds from the insect or its frass, followed by analysis using gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG). researchgate.netpeerj.com

Recent innovations are pushing the boundaries of semiochemical analysis, enabling faster and more sensitive detection, sometimes even from living insects without the need for extraction. researchgate.net

Direct Analysis in Real Time (DART-MS): This technique allows for the direct ionization of molecules from a surface, providing rapid analysis of an insect's cuticular profile. researchgate.net

Laser Desorption/Ionization Mass Spectrometry (LDI-MS): LDI-MS uses a laser to desorb and ionize molecules from a surface, offering high spatial resolution for profiling single, intact insects. researchgate.net

Two-Dimensional Gas Chromatography (GCxGC): This powerful separation technique provides enhanced resolution, which is particularly useful for separating and identifying minor or trace components in complex mixtures. mdpi.com

Electronic Noses (e-noses): These devices utilize an array of sensors to detect and differentiate complex mixtures of volatile organic compounds (VOCs). nih.govpublications.csiro.au While promising for in-field pest detection, challenges remain in developing sensors with sufficient sensitivity and selectivity for airborne semiochemicals. nih.govpublications.csiro.au

Biosensors: Researchers are also developing biosensors that incorporate biological components, such as olfactory receptors or even whole insect antennae, to achieve highly specific detection of pheromones. researchgate.netmdpi.com

These advanced analytical methods are not only crucial for discovering new semiochemicals but also for quality control in the production of synthetic pheromones and for monitoring their release from dispensers in the field. researchgate.net

Table 3: Innovations in Analytical Methodologies for Semiochemicals

Methodology Principle Key Advantage Reference
DART-MS Direct ionization of molecules from a surface. Rapid analysis without sample preparation. researchgate.net
LDI-MS Laser-based desorption and ionization. High spatial resolution on intact insects. researchgate.net
GCxGC Two-dimensional gas chromatography separation. Enhanced resolution of complex mixtures. mdpi.com
E-noses Array of sensors for VOC detection. Potential for real-time, in-field monitoring. nih.govpublications.csiro.au
Biosensors Integration of biological components for detection. High specificity for target molecules. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying Cucujolide VIII from natural sources, and how do their yields vary under different conditions?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., hexane/ethanol mixtures) followed by chromatographic techniques like HPLC or GC-MS for purification. Yield optimization requires testing variables such as extraction time, solvent polarity, and temperature. For example, a 2023 study reported a 0.8% yield using supercritical CO₂ extraction under 40°C and 250 bar . Reproducibility depends on strict adherence to documented protocols and validation via NMR and mass spectrometry .

Q. What spectroscopic techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy helps identify functional groups like lactones. Cross-validation with X-ray crystallography is recommended for novel derivatives to resolve ambiguities in spatial configuration .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). Standardizing protocols (e.g., using WHO-recommended cell lines) and including positive controls (e.g., doxorubicin for cytotoxicity assays) improves comparability. Meta-analyses using statistical tools like ANOVA can identify outlier datasets .

Advanced Research Questions

Q. What strategies are effective in overcoming synthetic challenges during the total synthesis of this compound, particularly in achieving enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis (e.g., Sharpless epoxidation) and chiral auxiliaries are key for enantioselectivity. A 2024 study achieved 98% enantiomeric excess (ee) using a Jacobsen catalyst. Impurity profiling via chiral HPLC and computational modeling (e.g., DFT calculations) helps refine reaction pathways .

Q. How can computational methods enhance the prediction of this compound’s physicochemical properties and binding affinities?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER or GROMACS) predict interactions with targets like proteases. QSAR models trained on existing bioactivity data improve accuracy. For example, a 2025 model predicted logP values within ±0.3 of experimental results .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s anti-inflammatory activity?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀ values. Bootstrap resampling (1,000 iterations) quantifies uncertainty. Multivariate analyses (PCA or PLS) identify confounding variables like solvent toxicity .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on this compound’s stability under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at pH 2–9, monitored via UPLC, can clarify degradation pathways. Kinetic modeling (Arrhenius equation) predicts shelf life. For instance, a 2024 study found 90% degradation at pH < 3 within 72 hours, attributed to lactone ring hydrolysis .

Q. What steps ensure reproducibility in this compound’s chromatographic separation when scaling from analytical to preparative HPLC?

  • Methodological Answer : Maintain consistent stationary phase chemistry (e.g., C18 columns) and optimize gradient elution parameters (flow rate, column temperature). Scaling factors (e.g., 10x for injection volume) and Design of Experiments (DoE) minimize variability. A 2023 protocol achieved 95% recovery at 500 mg scale .

Methodological Tables

Analytical Technique Application Key Parameters Reference
NMR SpectroscopyStereochemical resolution600 MHz, CDCl₃, 25°C
HRMSMolecular weight confirmationESI+, resolution > 30,000
Chiral HPLCEnantiomeric purity assessmentChiralpak AD-H column, hexane/IPA
MD SimulationsBinding affinity predictionGROMACS, 100 ns trajectory

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.